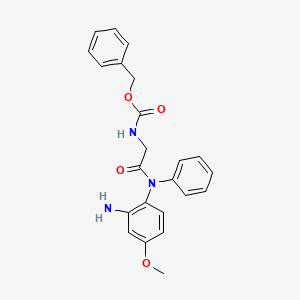![molecular formula C17H20BF3N2O2 B1401383 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole CAS No. 1415825-08-9](/img/structure/B1401383.png)
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole
Descripción general
Descripción
The compound you mentioned contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms. In addition, the compound contains a trifluoromethyl group (-CF3) and a tetramethyl-[1,3,2]dioxaborolan-2-yl group. The presence of these groups can significantly affect the properties and reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the connectivity of the pyrazole ring, the trifluoromethyl group, and the tetramethyl-[1,3,2]dioxaborolan-2-yl group. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating tetramethyl-[1,3,2]dioxaborolan-2-yl group. These groups could potentially make the compound more reactive in certain chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the trifluoromethyl group is known to increase the acidity of nearby protons, while the tetramethyl-[1,3,2]dioxaborolan-2-yl group is a boronic ester, which is often used in coupling reactions .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Studies have shown the synthesis of various derivatives of 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole, focusing on their structural characterization through spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations are commonly used to confirm the molecular structure, often aligning with X-ray diffraction results (Liao, Liu, Wang, & Zhou, 2022). Additionally, the synthesis of related compounds, involving nucleophilic substitution reactions and their crystallographic and conformational analyses, are extensively studied, providing insights into molecular structure characteristics and molecular conformations (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
Intermediate in Biologically Active Compounds
This compound is noted as an important intermediate in the synthesis of biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative, is highlighted for its role in synthesizing compounds like crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of derivatives, such as N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles, demonstrates the versatility of this compound in facilitating the synthesis of a wide variety of heteroaryl-substituted benzimidazoles (Rheault, Donaldson, & Cheung, 2009).
Boronate Ester Formation and Suzuki Coupling
Research has explored the syntheses of boronate esters and their role in Suzuki coupling reactions. These studies highlight the compound's application in creating complex molecular structures and its effectiveness in particular reactions, such as the borylation of arylbromides (Takagi & Yamakawa, 2013).
Luminescent and Semiconducting Polymers
The compound has been used in the synthesis of luminescent and semiconducting polymers, indicating its potential in materials science and engineering. For example, the synthesis of conjugated polymers with derivatives showcases its utility in creating materials with specific optical properties (Zhu, Rabindranath, Beyerlein, & Tieke, 2007).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BF3N2O2/c1-15(2)16(3,4)25-18(24-15)14-9-22-23(11-14)10-12-6-5-7-13(8-12)17(19,20)21/h5-9,11H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVHIUSVKQYGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001116105 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001116105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1415825-08-9 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415825-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001116105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



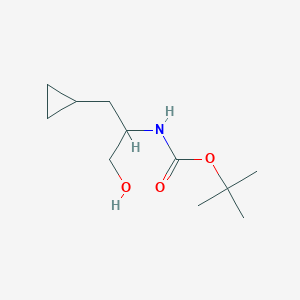

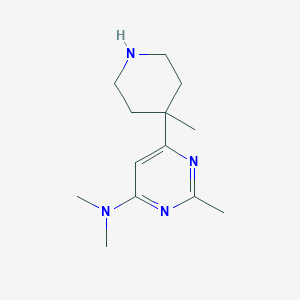
![3-[(6-bromopyridin-2-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1401310.png)
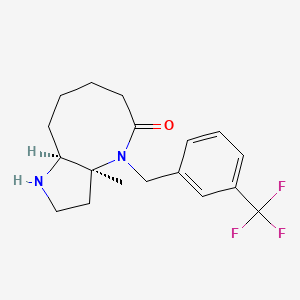
![1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B1401312.png)
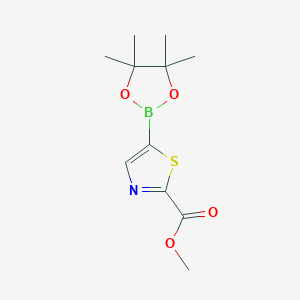

![2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1401316.png)
![N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1401317.png)
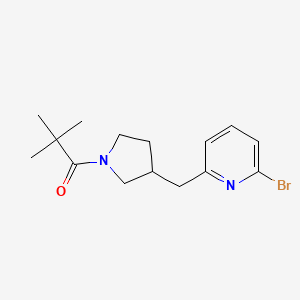
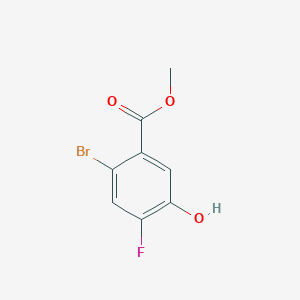
![2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1401321.png)
